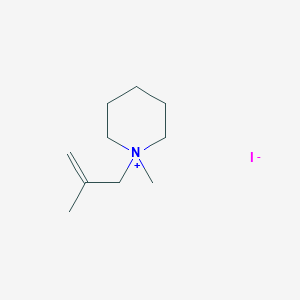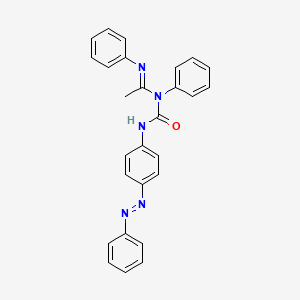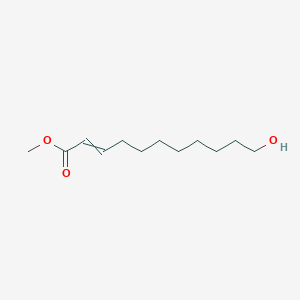![molecular formula C10H6N2O B14467748 5H-Imidazo[2,1-a]isoindol-5-one CAS No. 67792-81-8](/img/structure/B14467748.png)
5H-Imidazo[2,1-a]isoindol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Imidazo[2,1-a]isoindol-5-one is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications. This compound is characterized by a fused ring system that includes both imidazole and isoindole moieties, making it a versatile scaffold for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Imidazo[2,1-a]isoindol-5-one typically involves the condensation of orthophenylenediamine with orthophthalaldehyde, followed by cyclization under acidic conditions . Another method includes the use of propargyl alcohols and N-methoxycarbamoyl indoles in a sequential C-H allenylation/annulation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity. Industrial methods may also employ continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5H-Imidazo[2,1-a]isoindol-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide and nucleophiles such as amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazoisoindolones, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
5H-Imidazo[2,1-a]isoindol-5-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research has shown its potential in developing antiviral drugs, particularly against RSV.
Industry: It is used in the development of new materials with specific electronic and photophysical properties.
Mécanisme D'action
The mechanism of action of 5H-Imidazo[2,1-a]isoindol-5-one, particularly in its role as an RSV fusion inhibitor, involves targeting the fusion glycoprotein of the virus. This interaction prevents the virus from entering host cells, thereby inhibiting its replication . The compound’s structure-activity relationship has been extensively studied to optimize its antiviral properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,9b-Tetrahydro-5H-imidazo[2,1-a]isoindol-5-one: This compound shares a similar core structure but includes additional hydrogen atoms, making it a potent RSV fusion inhibitor.
5H-Benzo[4,5]imidazo[2,1-a]isoindole: This compound is structurally related but includes a benzo ring, which can alter its chemical and biological properties.
Uniqueness
5H-Imidazo[2,1-a]isoindol-5-one is unique due to its specific ring fusion and the presence of both imidazole and isoindole moieties. This unique structure allows for diverse chemical modifications and a broad range of biological activities, making it a valuable compound in various fields of research .
Propriétés
Numéro CAS |
67792-81-8 |
|---|---|
Formule moléculaire |
C10H6N2O |
Poids moléculaire |
170.17 g/mol |
Nom IUPAC |
imidazo[1,2-b]isoindol-5-one |
InChI |
InChI=1S/C10H6N2O/c13-10-8-4-2-1-3-7(8)9-11-5-6-12(9)10/h1-6H |
Clé InChI |
DSMHZQNWQRXKKJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=NC=CN3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrazol-5-amine, 3-methyl-4-[[4-(methylsulfonyl)-2-nitrophenyl]azo]-1-phenyl-](/img/structure/B14467670.png)
![sodium;chromium(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate](/img/structure/B14467682.png)






![7-Chloro-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14467715.png)




![1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-2-one](/img/structure/B14467746.png)
